2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(2,4-Dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminobenzamides and aldehydes under acidic or basic conditions.
Introduction of the p-Tolyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of the Acetamide Group: This step usually involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The benzofuro[3,2-d]pyrimidine core is known for its biological activity, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. This makes the compound a candidate for drug discovery and development.
Medicine
Due to its potential biological activities, this compound could be explored as a therapeutic agent. Research may focus on its efficacy and safety in treating various diseases, particularly those involving inflammation or microbial infections.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features may also make it suitable for use in electronic or photonic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dioxo-5-(p-tolyl)pyrimidine: Shares the pyrimidine core but lacks the benzofuro structure.
N-(4-Methoxyphenyl)acetamide: Similar acetamide group but lacks the complex fused ring system.
Benzofuro[3,2-d]pyrimidine derivatives: Various derivatives with different substituents on the core structure.
Uniqueness
The uniqueness of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-16-7-11-18(12-8-16)29-25(31)24-23(20-5-3-4-6-21(20)34-24)28(26(29)32)15-22(30)27-17-9-13-19(33-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLXKSKTKLUOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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